Cas no 1805575-38-5 (Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate)

Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate
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- インチ: 1S/C11H9Br2NO2/c1-16-11(15)4-7-2-9(13)3-8(6-14)10(7)5-12/h2-3H,4-5H2,1H3
- InChIKey: UPEDFVLEADLWOL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=CC(=CC=1CC(=O)OC)Br
計算された属性
- せいみつぶんしりょう: 346.89795 g/mol
- どういたいしつりょう: 344.90000 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ぶんしりょう: 347.00
- トポロジー分子極性表面積: 50.1
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021536-1g |
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate |
1805575-38-5 | 97% | 1g |
1,490.00 USD | 2021-06-24 | |
Alichem | A013021536-500mg |
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate |
1805575-38-5 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013021536-250mg |
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate |
1805575-38-5 | 97% | 250mg |
504.00 USD | 2021-06-24 |
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetateに関する追加情報
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate (CAS No. 1805575-38-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate, identified by its CAS number 1805575-38-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases. Its unique structural features, including the presence of bromo and cyano functional groups, make it a valuable building block for medicinal chemists.
The molecular structure of Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate consists of a phenyl ring substituted with bromine atoms at the 5th and 2nd positions, and a cyano group at the 3rd position. Additionally, the phenyl ring is linked to an acetic acid methyl ester group. This arrangement imparts distinct reactivity patterns, making it suitable for diverse chemical transformations. The bromo substituents, in particular, are highly reactive and can undergo various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds.
In recent years, there has been a surge in research focused on developing novel therapeutic agents for neurological disorders, cancer, and infectious diseases. The intermediate Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate has emerged as a key component in several synthetic strategies aimed at creating innovative drug candidates. For instance, studies have demonstrated its utility in the preparation of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The bromo and cyano groups provide handles for further functionalization, enabling the design of molecules with enhanced binding affinity and selectivity.
One notable application of this compound is in the synthesis of substituted benzimidazoles, which have shown promise as antiviral and anticancer agents. The bromomethyl group allows for facile introduction of various nucleophiles, facilitating the construction of complex aromatic systems. Furthermore, the cyano group can be converted into other functional moieties, such as carboxylic acids or amides, expanding its synthetic versatility. These attributes have made Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.
The demand for high-quality intermediates like Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate has been bolstered by advancements in synthetic methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce environmental impact by minimizing waste generation. As a result, pharmaceutical companies are increasingly adopting these strategies to streamline their drug discovery pipelines.
Recent publications highlight the role of Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate in the development of novel antimicrobial agents. The growing threat of antibiotic-resistant bacteria has spurred research into alternative therapeutic approaches. Researchers have leveraged the reactivity of this intermediate to synthesize compounds with potent antibacterial activity. The bromo and cyano groups serve as critical points for modulating electronic properties and binding interactions with bacterial targets. Such findings underscore the importance of this compound in addressing emerging infectious diseases.
The versatility of Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate extends beyond its applications in drug discovery. It has also found utility in materials science, where it is used to synthesize functionalized polymers and coatings with unique properties. The ability to incorporate multiple reactive sites into a single molecule allows for the creation of materials with tailored characteristics, such as enhanced durability or biodegradability. This interdisciplinary relevance highlights the broad impact of this compound on various scientific domains.
In conclusion, Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate (CAS No. 1805575-38-5) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features enable diverse chemical transformations, making it indispensable for developing novel therapeutics across multiple therapeutic areas. As research continues to evolve, the demand for high-quality intermediates like this one is expected to grow, driven by ongoing efforts to combat complex diseases and innovate in materials science.
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